Carebastine

Content Navigation

Ebastine fails in non-hepatic in vitro systems because it requires CYP-mediated conversion. Carebastine is the direct-acting H1 antagonist that overcomes this, ensuring accurate potency measurements. • Validated for isolated tissue bath studies, cell-based assays, and HTS. • Essential analyte for LC-MS/MS method development and PK/PD modeling. • High purity (≥98% HPLC) with batch-specific CoA. Immediate stock availability and fast global shipping.

CAS Number

Product Name

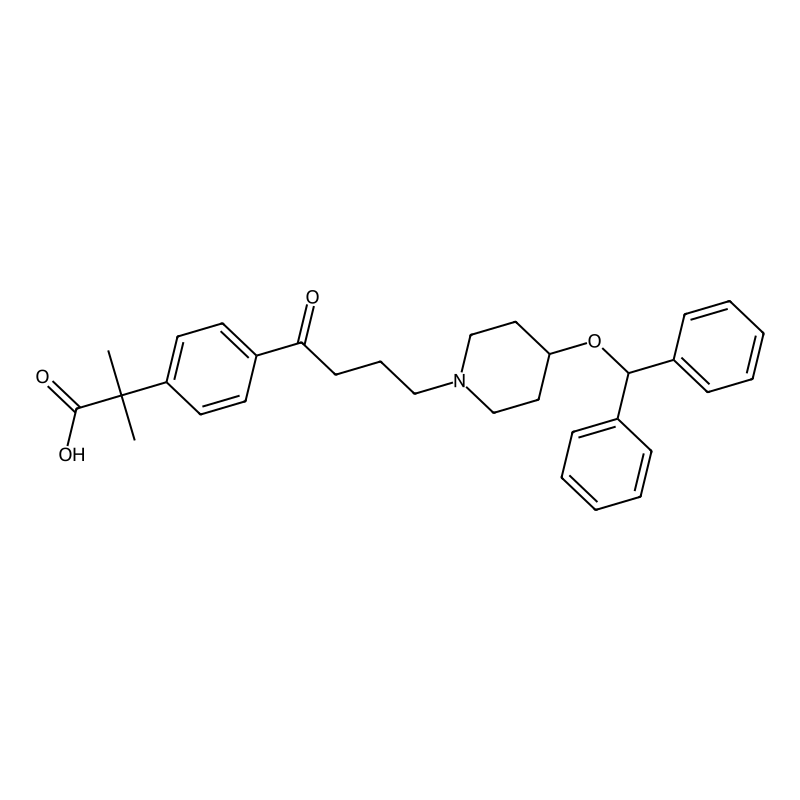

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Carebastine is the principal active carboxylic acid metabolite of the second-generation antihistamine, ebastine. As a potent and highly selective histamine H1 receptor antagonist, it is responsible for the therapeutic effects observed following ebastine administration. Unlike its parent compound, Carebastine acts directly on the H1 receptor without the need for metabolic activation. Its chemical structure confers a non-sedating profile due to poor penetration of the blood-brain barrier, making it a critical tool for investigating peripheral H1 receptor-mediated pathways with minimal central nervous system side effects.

Research Fit

References

- [1] Sastre, J. Ebastine: an update of its use in allergic disorders. Drugs 59, 947–958 (2000).

- [2] Roberts, D. J., & Spickett, R. G. W. A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist. Arzneimittel-Forschung, 41(12), 1211-1219 (1991).

- [3] Yamaguchi, T., Hashizume, T., Matsuda, K., & Ueno, K. Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. Arzneimittel-Forschung, 44(1), 59-62 (1994).

- [4] Streel, B., & Lheureux, P. The non-cardiac systemic side-effects of antihistamines: ebastine. Clinical & Experimental Allergy, 29, 34-39 (1999).

Procuring the parent prodrug, ebastine, instead of its active metabolite Carebastine is a critical experimental error for most non-animal studies. Ebastine is almost completely converted to Carebastine in vivo by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2J2 and CYP3A4. Standard in vitro and ex vivo systems, such as cell cultures or isolated tissue preparations, lack this specific metabolic machinery. Applying ebastine to these systems will fail to generate the active antagonist, leading to inaccurate potency measurements or false-negative results. Therefore, for any research application requiring direct, quantifiable H1 receptor antagonism without the confounding variable of metabolic conversion, Carebastine is the only appropriate choice.

Substitution Risk

Direct H1 Receptor Antagonism vs. Prodrug

Carebastine demonstrates potent, high-affinity binding to the histamine H1 receptor, whereas its parent compound, ebastine, is largely inactive prior to metabolism. In competitive radioligand binding assays using guinea pig cerebellum membranes, Carebastine exhibited a pA2 value of 8.7, indicating strong receptor antagonism. In contrast, ebastine's activity is significantly lower, establishing Carebastine as the pharmacologically active entity responsible for H1 blockade.

| Evidence Dimension | H1 Receptor Antagonist Potency (pA2 value) |

| Target Compound Data | 8.7 for Carebastine |

| Comparator Or Baseline | 7.9 for Ebastine |

| Quantified Difference | Carebastine is approximately 6.3 times more potent than ebastine in this functional assay. |

| Conditions | Competitive antagonism assay measuring inhibition of histamine-induced contractions in isolated guinea pig ileum. |

For any in vitro or cellular assay, using the ebastine prodrug will yield misleadingly low potency data, making Carebastine the only valid choice for direct receptor studies and accurate dose-response curves.

High Receptor Selectivity Profile

A key attribute of second-generation antihistamines is their high selectivity for the H1 receptor, which minimizes the side effects common to older compounds. Carebastine exhibits negligible affinity for other major receptor types, including muscarinic (cholinergic), serotonergic (5-HT2), and adrenergic (α1) receptors. This high degree of selectivity ensures that its biological effects can be confidently attributed to H1 receptor antagonism.

| Evidence Dimension | Receptor Binding Affinity (Ki or IC50) |

| Target Compound Data | Potent at H1 Receptor (e.g., Ki = 75.86 nM) |

| Comparator Or Baseline | No significant binding observed at muscarinic, acetylcholine, or serotonin receptors. |

| Quantified Difference | High selectivity for H1 over other common CNS and peripheral receptors. |

| Conditions | In vitro competitive radioligand binding assays. |

This guarantees that observed biological effects are specific to H1 receptor antagonism, reducing the risk of confounding data from off-target interactions common with first-generation antihistamines.

Carboxylic Acid Solubility for Aqueous Formulations

Unlike the ester prodrug ebastine, Carebastine is a carboxylic acid. This structural difference results in fundamentally different physicochemical properties, notably pH-dependent aqueous solubility. As a carboxylic acid, Carebastine's solubility increases significantly in neutral to alkaline buffers compared to acidic conditions. This contrasts with the water-insoluble nature of ebastine, which often requires organic solvents for solubilization.

| Evidence Dimension | Chemical Class & Solubility Profile |

| Target Compound Data | Carboxylic acid metabolite with pH-dependent aqueous solubility. |

| Comparator Or Baseline | Ebastine is an ester prodrug, insoluble in water. |

| Quantified Difference | Qualitatively different solubility behavior based on chemical structure. |

| Conditions | Aqueous buffer systems. |

Enables reproducible preparation of aqueous stock solutions and buffers for assays, avoiding the use of organic solvents like DMSO that may be required for the ebastine precursor and can introduce experimental artifacts.

In Vitro and Ex Vivo H1 Functional Assays

For studies using cell lines, primary cells, or isolated tissues (e.g., tracheal rings, ileum strips) that lack hepatic metabolic enzymes, Carebastine is the required reagent. Its direct, potent antagonism of the H1 receptor provides a reliable and reproducible method for investigating allergic and inflammatory signaling pathways without the confounding variable of prodrug activation.

Bioanalytical Reference Standard

As the principal active metabolite, high-purity Carebastine is essential for developing and validating analytical methods (e.g., LC-MS/MS) to quantify drug levels in plasma, serum, or tissue samples. It serves as the primary analyte for pharmacokinetic/pharmacodynamic (PK/PD) modeling after administration of ebastine.

H1 Antagonist Drug Discovery Benchmark

With its well-characterized high potency and selectivity for the H1 receptor, Carebastine is an ideal positive control or benchmark compound. It can be used in high-throughput screening campaigns to validate assay performance and to rank the potency and selectivity of novel chemical entities targeting the H1 receptor.

Application Fit Matrix

References

- [2] Streel, B., & Lheureux, P. The non-cardiac systemic side-effects of antihistamines: ebastine. Clinical & Experimental Allergy, 29, 34-39 (1999).

- [3] Yamaguchi, T., Hashizume, T., Matsuda, K., & Ueno, K. Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. Arzneimittel-Forschung, 44(1), 59-62 (1994).

- [4] Sastre, J. ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Journal of Asthma and Allergy, 4, 35-43 (2011).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Explore Compound Types